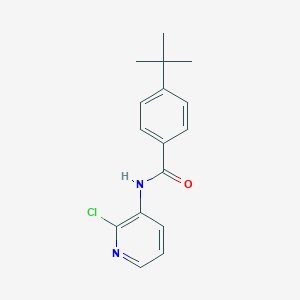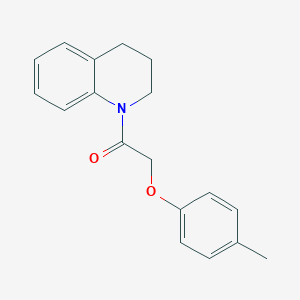
4-(1,3-benzodioxol-5-ylmethylene)-1-phenyl-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-benzodioxol-5-ylmethylene)-1-phenyl-3,5-pyrazolidinedione is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a pyrazolone core, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-ylmethylene)-1-phenyl-3,5-pyrazolidinedione typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 5-hydroxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-benzodioxol-5-ylmethylene)-1-phenyl-3,5-pyrazolidinedione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pyrazolone ring can be reduced to form a saturated pyrazolone derivative.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated pyrazolone derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(1,3-benzodioxol-5-ylmethylene)-1-phenyl-3,5-pyrazolidinedione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents .
Medicine
In medicine, this compound has shown promise as an anti-inflammatory and analgesic agent. Its ability to modulate specific biological pathways makes it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features allow for the design of polymers and other materials with specific functionalities .
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-ylmethylene)-1-phenyl-3,5-pyrazolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the associated biological pathway. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(1,3-Benzodioxol-5-yl)-3-(2-hydroxyphenyl)prop-2-en-1-one
- (E)-3-(1,3-Benzodioxol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one
- (E)-1-(1,3-Benzodioxol-5-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Uniqueness
What sets 4-(1,3-benzodioxol-5-ylmethylene)-1-phenyl-3,5-pyrazolidinedione apart from similar compounds is its unique combination of a benzodioxole ring, a pyrazolone core, and a phenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C17H12N2O4 |
|---|---|
Molecular Weight |
308.29g/mol |
IUPAC Name |
(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C17H12N2O4/c20-16-13(8-11-6-7-14-15(9-11)23-10-22-14)17(21)19(18-16)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,20)/b13-8+ |
InChI Key |
ZAWWTLSEDJEYJA-MDWZMJQESA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4 |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(4-Bromophenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B398772.png)


![(2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B398777.png)


![(2-([2-(3-Methylphenoxy)ethyl]thio)-1h-benzimidazol-1-yl)acetic acid](/img/structure/B398781.png)
![N-[2-(3-methylphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B398782.png)
![[3-(2-Chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl imidothiocarbamate](/img/structure/B398783.png)
![3-bromo-4-methoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B398786.png)
